2,3,4,5,5-Pentamethylheptane
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Overview
Description
2,3,4,5,5-Pentamethylheptane is a branched hydrocarbon with the molecular formula C12H26. It is a member of the alkane family, characterized by its saturated carbon chain and the presence of five methyl groups attached to the heptane backbone. This compound is known for its unique structural properties, which influence its physical and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,5-Pentamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the selective alkylation of heptane. The process is optimized to minimize by-products and maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,5-Pentamethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Although less common, reduction reactions can occur, typically involving the removal of hydrogen atoms.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3,4,5,5-pentamethylheptanol) to carboxylic acids (e.g., 2,3,4,5,5-pentamethylheptanoic acid).
Reduction: The primary product is the fully saturated hydrocarbon.
Substitution: Halogenated derivatives such as this compound chloride or bromide.
Scientific Research Applications
2,3,4,5,5-Pentamethylheptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology: Its derivatives are investigated for their potential biological activities and interactions with biological molecules.
Medicine: Research into its derivatives explores potential pharmaceutical applications, including drug delivery systems.
Industry: It is studied for its potential use in the formulation of lubricants and as a component in specialty fuels.
Mechanism of Action
The mechanism of action of 2,3,4,5,5-Pentamethylheptane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. Its branched structure influences its solubility and reactivity, making it a valuable compound for studying molecular interactions and conformational dynamics.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentamethylheptane
- 2,2,4,6,6-Pentamethylheptane
- 2,3,3,5,6-Pentamethylheptane
Uniqueness
2,3,4,5,5-Pentamethylheptane is unique due to the specific arrangement of its methyl groups, which significantly affects its physical properties, such as boiling point and density. This distinct structure also influences its chemical reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
62199-72-8 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,4,5,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-12(6,7)11(5)10(4)9(2)3/h9-11H,8H2,1-7H3 |
InChI Key |
BDFJISGXUJUYCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)C(C)C(C)C |
Origin of Product |
United States |
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